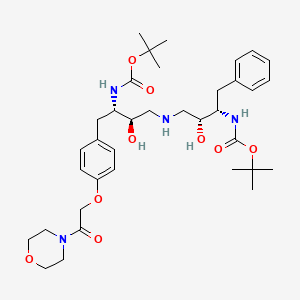

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-

概要

説明

BMS-186318は、ブリストル・マイヤーズスクイブ社が開発したヒト免疫不全ウイルス(HIV)プロテアーゼ阻害剤です。 これは、アミノジオール系HIVプロテアーゼ阻害剤に属し、2つのプロテアーゼ阻害剤を組み合わせて使用した場合の耐性発生の可能性を調べるために設計されました .

準備方法

BMS-186318の合成には、tert-ブチル N-[(2S,3R)-3-ヒドロキシ-4-[(2R,3S)-2-ヒドロキシ-3-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-[4-(2-モルホリン-4-イル-2-オキソエトキシ)フェニル]ブチル]アミノ]-1-フェニルブタン-2-イル]カルバメートの使用を含む、複数のステップが含まれます。 この化合物は、塩基性pHでメチルtert-ブチルエーテルを用いて犬血漿から抽出されます . 乾燥した抽出物は、移動相に再構成され、高性能液体クロマトグラフィー(HPLC)カラムに注入されます .

化学反応の分析

BMS-186318は、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、メチルtert-ブチルエーテルとフェニルメチルスルホニルフルオリドがあります . これらの反応から生成される主な生成物は、通常、元の化合物の誘導体であり、コアのアミノジオール構造を保持しています .

科学研究への応用

BMS-186318は、特にHIVに対する抗ウイルス特性について広く研究されてきました。 これは、2つのプロテアーゼ阻害剤を同時に使用した場合の耐性発生の可能性を調べるために、併用療法で使用されてきました . この化合物は、犬、ラット、サルなどのさまざまな動物モデルでも研究されており、薬物動態とバイオアベイラビリティが決定されています . さらに、BMS-186318は、ウイルス遺伝的背景がプロテアーゼ阻害剤への耐性発生に果たす役割を理解するために研究で使用されてきました .

科学的研究の応用

The compound features a complex structure comprising multiple functional groups that enhance its reactivity and applicability in various fields.

Chemistry

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the construction of intricate organic molecules and dendrimers.

- Linker Development : The compound acts as a linker in the synthesis of peptidomimetics and other biologically active molecules.

Biology

In biological research, this compound has shown promise:

- Peptidomimetics : It is employed in developing peptidomimetics that mimic the structure and function of peptides.

- Drug Delivery Systems : Its unique structure allows for the design of advanced drug delivery systems that can target specific cells or tissues.

Medicine

The compound's medicinal applications are noteworthy:

- Therapeutic Agents : It has been investigated for its potential as a therapeutic agent in treating various diseases.

- Prodrugs Development : Research indicates its use in developing prodrugs that enhance bioavailability and pharmacokinetics for ocular diseases.

Industry

In industrial applications:

- Chemical Production : The compound is involved in producing various industrial chemicals and materials.

- Formulation Chemistry : Its properties make it suitable for formulation chemistry where stability and efficacy are critical.

Case Study 1: Ocular Therapeutics

A study explored the efficacy of prodrugs incorporating this compound for treating choroidal neovascularization. The hydrogel formulation demonstrated sustained drug release and improved therapeutic outcomes compared to traditional formulations.

Case Study 2: Optimization of Synthesis

Optimization studies highlighted the importance of reaction conditions when synthesizing effective prodrugs using this compound. Parameters such as temperature, concentration of reactants, and reaction time were meticulously controlled to maximize yield and biological activity.

作用機序

BMS-186318は、感染性ビリオンの産生に必要なウイルスタンパク質の処理に不可欠なHIV-1プロテアーゼ酵素を阻害することにより、その効果を発揮します . BMS-186318は、プロテアーゼの活性部位に結合することにより、GagおよびGag-Polポリタンパク質の切断を阻止し、それによりウイルスの複製を阻害します . このメカニズムに関与する分子標的には、HIV-1プロテアーゼ酵素とウイルスポリタンパク質が含まれます .

類似の化合物との比較

BMS-186318は、サキナビル、A-77003、ABT-538などの他のHIVプロテアーゼ阻害剤と似ています . BMS-186318は、アミノジオール構造が特徴であり、独自の抗ウイルス特性と耐性プロファイルを備えています . この化合物は、併用療法で有効であることが示されており、単一のプロテアーゼ阻害剤を使用する場合と比較して、耐性発生の可能性を低減します .

類似化合物との比較

BMS-186318 is similar to other HIV protease inhibitors, such as saquinavir, A-77003, and ABT-538 . BMS-186318 is unique in its aminodiol structure, which provides distinct antiviral properties and resistance profiles . The compound has been shown to be effective in combination therapy, reducing the likelihood of resistance development compared to using a single protease inhibitor .

生物活性

12-Oxa-2,6,10-triazatetradecanoic acid is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including hydroxyl and ester moieties, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The benzoxazole moiety may modulate enzyme activity through competitive inhibition or allosteric effects.

- Hydrogen Bonding : Hydroxyl and ester groups facilitate hydrogen bonding with biomolecules, enhancing binding affinity and selectivity towards enzymes and receptors .

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro. Specific IC50 values have been reported in studies focusing on leukemia and lung cancer cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Anticancer Activity

-

Antimicrobial Evaluation

- In vitro assays revealed that the compound displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy compared to standard antibiotics.

Data Table of Biological Activities

特性

CAS番号 |

161302-40-5 |

|---|---|

分子式 |

C36H54N4O9 |

分子量 |

686.8 g/mol |

IUPAC名 |

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |

InChIキー |

OQHZMGOXOOOFEE-SYQUUIDJSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

161302-40-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS 186,318 BMS 186318 BMS-186318 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。